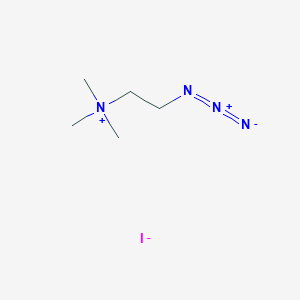
(2-Azidoethyl)trimethylazanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azidoethyl)trimethylazanium iodide is a chemical compound with the molecular formula C5H13IN4 It is known for its unique structure, which includes an azido group (-N3) attached to an ethyl chain, and a trimethylazanium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)trimethylazanium iodide typically involves the reaction of trimethylamine with ethyl iodide to form (2-Iodoethyl)trimethylazanium iodide. This intermediate is then treated with sodium azide to replace the iodine atom with an azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2-Azidoethyl)trimethylazanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and phosphines.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst, or other reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds where the azido group is replaced.
Reduction Reactions: The major product is (2-Aminoethyl)trimethylazanium iodide.
Cycloaddition Reactions: The major products are triazole derivatives.
科学的研究の応用
(2-Azidoethyl)trimethylazanium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, especially in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
作用機序
The mechanism of action of (2-Azidoethyl)trimethylazanium iodide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is widely used in click chemistry. This reactivity is harnessed in various applications, including the labeling of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
類似化合物との比較
Similar Compounds
(2-Iodoethyl)trimethylazanium iodide: The precursor in the synthesis of (2-Azidoethyl)trimethylazanium iodide.
(2-Aminoethyl)trimethylazanium iodide: The product of the reduction of this compound.
(2-Azidoethyl)trimethylammonium chloride: A similar compound where the iodide ion is replaced by a chloride ion.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioconjugation applications, where the formation of stable triazole rings is desired .
特性
分子式 |
C5H13IN4 |
|---|---|
分子量 |
256.09 g/mol |
IUPAC名 |
2-azidoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C5H13N4.HI/c1-9(2,3)5-4-7-8-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
ZBFSWMKQMXPZSQ-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCN=[N+]=[N-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


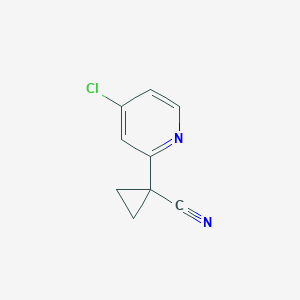
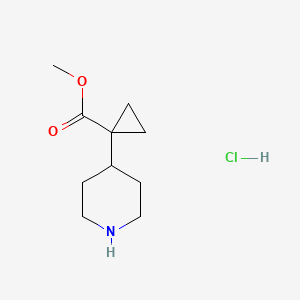
![N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)
![7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B13514419.png)
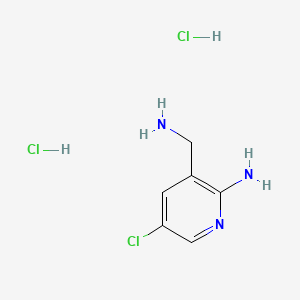

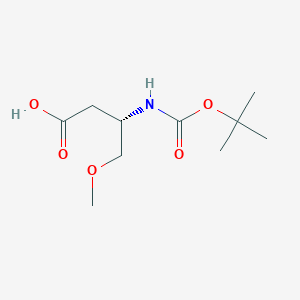
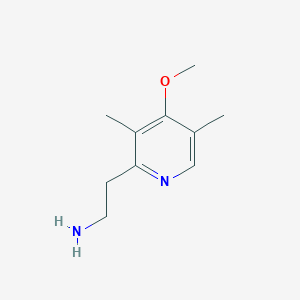
![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)
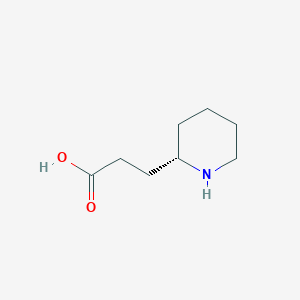
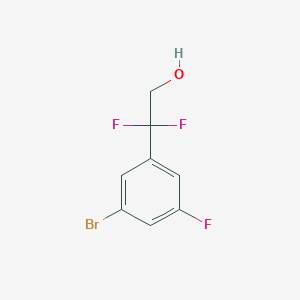
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
